molecular formula C19H17NO5 B145487 1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate CAS No. 131424-26-5

1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate

Cat. No.: B145487
CAS No.: 131424-26-5
M. Wt: 339.3 g/mol
InChI Key: SHACEZDXNVJBJJ-UHFFFAOYSA-N
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Description

1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a methoxy group attached to an indole core. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole, benzyl bromide, and methyl iodide.

    Reaction Conditions: The indole core is first functionalized by introducing the benzyl and methyl groups through nucleophilic substitution reactions

    Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Electrophilic substitution reactions are common for indole derivatives. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate can be compared with other indole derivatives:

    Similar Compounds: Examples include 1-Benzyl-3-methylindole, 6-Methoxyindole, and 1,3-Dicarboxylate indole derivatives.

    Uniqueness: The presence of the benzyl, methyl, and methoxy groups in this compound imparts unique chemical and biological properties, making it distinct from other indole derivatives.

Properties

IUPAC Name

1-O-benzyl 3-O-methyl 6-methoxyindole-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-23-14-8-9-15-16(18(21)24-2)11-20(17(15)10-14)19(22)25-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHACEZDXNVJBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2C(=O)OCC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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